molecular formula C3H10N2S B12840508 1-Hydrazinylpropane-2-thiol

1-Hydrazinylpropane-2-thiol

Cat. No.: B12840508
M. Wt: 106.19 g/mol
InChI Key: YTRPARXWIWWUQG-UHFFFAOYSA-N
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Description

1-Hydrazinylpropane-2-thiol is an organic compound that contains both hydrazine and thiol functional groups. The presence of these groups makes it a versatile compound with significant potential in various fields of scientific research and industrial applications. The hydrazine group is known for its reactivity, while the thiol group imparts unique chemical properties, including the ability to form strong bonds with metals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hydrazinylpropane-2-thiol can be synthesized through several methods. One common approach involves the reaction of 1-chloropropane-2-thiol with hydrazine hydrate under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-quality compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-Hydrazinylpropane-2-thiol undergoes several types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The hydrazine group can be reduced to form amines.

    Substitution: Both the hydrazine and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.

Major Products Formed:

    Oxidation: Disulfides and sulfonic acids.

    Reduction: Amines and hydrazones.

    Substitution: Various substituted hydrazine and thiol derivatives.

Scientific Research Applications

1-Hydrazinylpropane-2-thiol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Research is ongoing into its potential use as an anticancer agent and in the treatment of other diseases.

    Industry: It is used in the production of polymers, dyes, and other materials due to its unique reactivity.

Mechanism of Action

The mechanism of action of 1-Hydrazinylpropane-2-thiol involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with carbonyl groups, leading to the formation of hydrazones. The thiol group can interact with metal ions and proteins, potentially inhibiting enzyme activity. These interactions are crucial for its biological and industrial applications.

Comparison with Similar Compounds

    1-Hydrazinylpropane-2-ol: Contains a hydroxyl group instead of a thiol group.

    1-Hydrazinylpropane-2-one: Contains a carbonyl group instead of a thiol group.

    1-Hydrazinylpropane-2-sulfide: Contains a sulfide group instead of a thiol group.

Uniqueness: 1-Hydrazinylpropane-2-thiol is unique due to the presence of both hydrazine and thiol groups, which impart distinct reactivity and versatility. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C3H10N2S

Molecular Weight

106.19 g/mol

IUPAC Name

1-hydrazinylpropane-2-thiol

InChI

InChI=1S/C3H10N2S/c1-3(6)2-5-4/h3,5-6H,2,4H2,1H3

InChI Key

YTRPARXWIWWUQG-UHFFFAOYSA-N

Canonical SMILES

CC(CNN)S

Origin of Product

United States

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